2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide
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Overview
Description
2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino and butanamide groups under controlled conditions. Common reagents used in these reactions include thioamides, alkyl halides, and amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Thiamine (Vitamin B1): A thiazole derivative essential for carbohydrate metabolism and nervous system function.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is unique due to its specific structural features, such as the combination of the thiazole ring with the amino and butanamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H19N3OS |
---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)9(12)11(15)14(4)8(3)10-13-5-6-16-10/h5-9H,12H2,1-4H3/t8-,9?/m0/s1 |
InChI Key |
JFWUQFSBTOCEMI-IENPIDJESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N(C)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C)C1=NC=CS1)N |
Origin of Product |
United States |
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